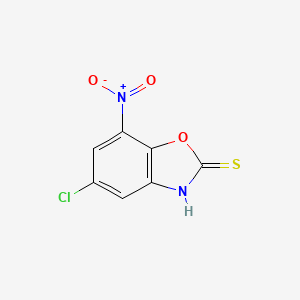

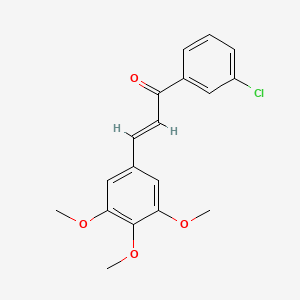

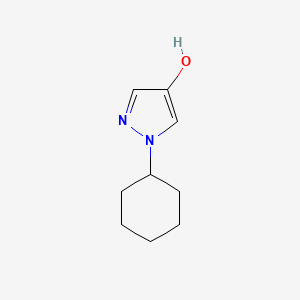

![molecular formula C13H11N3S B3157559 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol CAS No. 850238-91-4](/img/structure/B3157559.png)

5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol

Overview

Description

5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol (abbreviated as ‘MPPT’) is a synthetic molecule that has attracted significant interest in recent years, owing to its diverse range of applications in scientific research and industry. It is a solid compound with a molecular weight of 241.32 .

Synthesis Analysis

The synthesis of 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol and its derivatives often involves multicomponent reactions . The yield of these reactions can vary, but they are generally high, often exceeding 85% .Molecular Structure Analysis

The molecular structure of 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a fused pyrazole and pyrimidine ring. This core is substituted at the 5-position with a methyl group and at the 3-position with a phenyl group .Scientific Research Applications

Antitumor Activity

The pyrazolo[1,5-a]pyrimidine scaffold exhibits promising anticancer potential. Researchers have synthesized and functionalized derivatives of this compound to explore their effects on cancer cells. These derivatives can inhibit enzymes and pathways associated with cancer progression, making them attractive candidates for drug development .

Enzymatic Inhibition

The pyrazolo[1,5-a]pyrimidine core has been investigated for its ability to inhibit specific enzymes. By targeting enzymes involved in disease pathways, such as kinases or proteases, these compounds can modulate cellular processes. Researchers aim to design efficient drugs based on this scaffold by optimizing enzymatic inhibitory activity .

Photophysical Properties

The photophysical properties of pyrazolo[1,5-a]pyrimidines make them intriguing for material science applications. These compounds exhibit unique fluorescence and absorption characteristics, which can be harnessed for optical devices, sensors, and imaging agents. Researchers explore their tunable photophysical properties for various applications .

Structural Diversity via Synthesis and Functionalization

Researchers have developed diverse synthetic routes to prepare and post-functionalize pyrazolo[1,5-a]pyrimidines. These transformations enhance the structural diversity of the scaffold, allowing for tailored modifications. By combining new synthetic routes with potential applications, scientists aim to create rational drug designs based on this core structure .

Combinatorial Library Design

The fused pyrazole-pyrimidine system in pyrazolo[1,5-a]pyrimidines provides a privileged scaffold for combinatorial library design. Its synthetic versatility allows for modifications throughout its periphery, making it an excellent starting point for drug discovery. Researchers explore various derivatives to optimize their pharmacological properties .

Agrochemical Potential

Certain pyrazolo[1,5-a]pyrimidine derivatives have shown promise as starting points for agrochemical development. Compounds like 4a, 4h, 4j, and 4k offer opportunities for further optimization as antifungal agrochemicals .

Future Directions

Given the interest in 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol and its derivatives, future research could focus on further elucidating its chemical properties and potential applications. This could include exploring its reactivity, studying its biological activity, and developing new synthetic routes .

properties

IUPAC Name |

5-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidine-7-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c1-9-7-12(17)16-13(15-9)11(8-14-16)10-5-3-2-4-6-10/h2-8,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSYXEOFGHJWOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)N2C(=N1)C(=CN2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

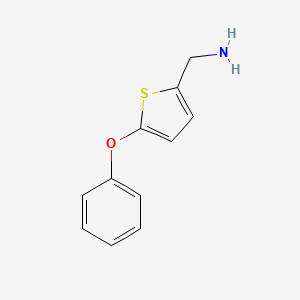

![2-Furancarboxaldehyde, 5-[(3-fluorophenyl)methyl]-](/img/structure/B3157490.png)

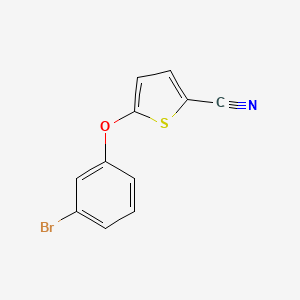

![(R)-(-)-4,12-Bis(diphenylphosphino)[2.2]paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B3157517.png)

![2-[4-(N-methyl4-acetamidobenzenesulfonamido)phenoxy]acetic acid](/img/structure/B3157528.png)

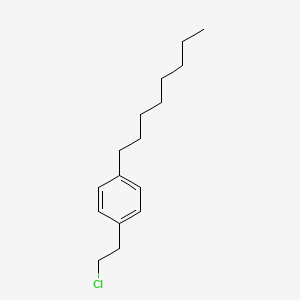

![2-[4-(Trifluoromethoxy)phenyl]-4-pentyn-2-ol](/img/structure/B3157539.png)